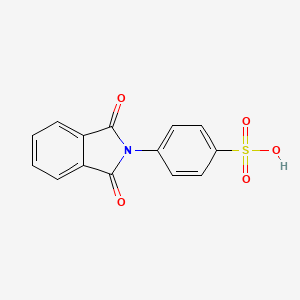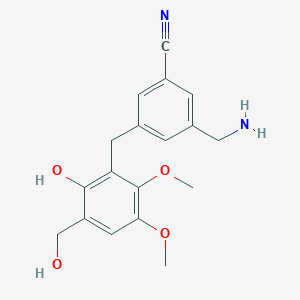
3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as an amino group, hydroxyl groups, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzonitrile Core: The initial step involves the formation of the benzonitrile core through a nucleophilic substitution reaction.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a reductive amination reaction.
Addition of Hydroxyl and Methoxy Groups: The hydroxyl and methoxy groups are added through selective hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions, contributing to its potential therapeutic properties.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-hydroxyphenazine: Shares similar functional groups but differs in the overall structure and properties.
2-Amino-3-hydroxyphenazine: Another compound with similar functional groups but distinct chemical behavior.
Uniqueness
3-(Aminomethyl)-5-(2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxybenzyl)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H20N2O4 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
3-(aminomethyl)-5-[[2-hydroxy-3-(hydroxymethyl)-5,6-dimethoxyphenyl]methyl]benzonitrile |
InChI |
InChI=1S/C18H20N2O4/c1-23-16-7-14(10-21)17(22)15(18(16)24-2)6-11-3-12(8-19)5-13(4-11)9-20/h3-5,7,21-22H,6,8,10,19H2,1-2H3 |
Clave InChI |
OSUBTFYOCZPAKO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)CO)O)CC2=CC(=CC(=C2)C#N)CN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



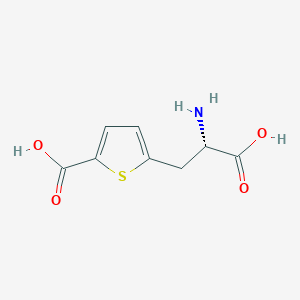


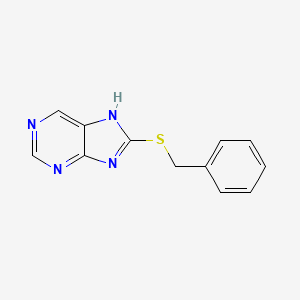
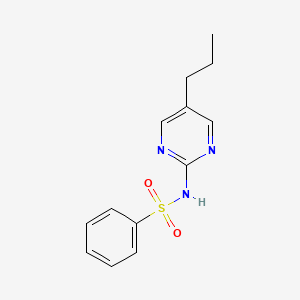

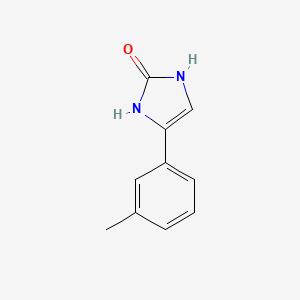
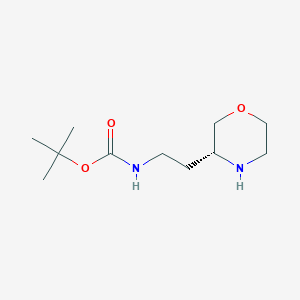


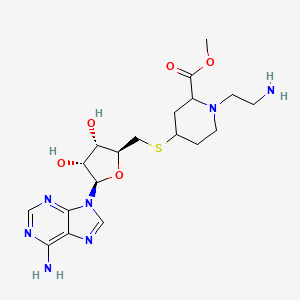
![1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione](/img/structure/B12936457.png)
